(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4

Deuterium labelling Isotope-dilution mass spectrometry Cicletanine intermediate

Quantitative LC-MS/MS assay development often faces cross-talk and ion suppression when using non-deuterated or 13C-labeled internal standards. This d4-alcohol intermediate solves these issues as the penultimate precursor to cicletanine-d4, featuring four stable deuterium atoms on the chlorophenyl ring. This precise +4 Da mass shift ensures MRM transitions free from natural-isotope interference. - Site-specific ring deuteration (2,3,5,6) is retained through Phase I/II metabolism for unambiguous tracking. - ≥98% purity enables direct use as a process-specific reference marker for ICH Q3A impurity profiling. - Dual utility as both a SIL-IS precursor and a protected scaffold for medicinal chemistry derivatization.

Molecular Formula C17H18ClNO3
Molecular Weight 323.809
CAS No. 1216968-24-9
Cat. No. B565408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4
CAS1216968-24-9
Synonyms(+/-)-α-(4-Chlorophenyl)-2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol-d4; 
Molecular FormulaC17H18ClNO3
Molecular Weight323.809
Structural Identifiers
SMILESCC1=NC=C(C2=C1OC(OC2)(C)C)C(C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C17H18ClNO3/c1-10-16-14(9-21-17(2,3)22-16)13(8-19-10)15(20)11-4-6-12(18)7-5-11/h4-8,15,20H,9H2,1-3H3/i4D,5D,6D,7D
InChIKeySVZOJRDBMRXDLL-UGWFXTGHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deuterated Cicletanine Intermediate (d4) Overview


(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 is a synthetic, catalytically‑deuterated intermediate that carries four deuterium atoms exclusively on the chlorophenyl ring . Its unlabelled counterpart (CAS 133545‑64‑9) serves as the penultimate intermediate in the industrial synthesis of the furopyridine antihypertensive‑diuretic agent cicletanine; the d4‑isotopologue is therefore the key gateway to labelled cicletanine for use as a stable‑isotope‑labelled internal standard (SIL‑IS) in quantitative LC‑MS/MS assays [1]. The compound is supplied as a white solid (MW 323.81 g mol⁻¹, formula C₁₇H₁₄D₄ClNO₃) and is classified as a research‑use‑only fine chemical .

Why Unlabelled Intermediates Fail in Cicletanine Bioanalysis


The unlabelled analog (CAS 133545‑64‑9) and the final drug substance cicletanine‑d4 hydrochloride (CAS 1189491‑41‑5) differ fundamentally in molecular weight, deuteration site, and synthetic role . The d4‑alcohol intermediate described here places four deuterium atoms on the chlorophenyl ring — a location that survives the subsequent oxidation and cyclisation steps to yield cicletanine‑d4 with a ring‑localised +4 Da mass tag. This precise mass shift is essential for minimising spectral overlap with the unlabelled analyte in isotope‑dilution LC‑MS/MS; substituting a non‑deuterated intermediate (MW 319.78, ΔM ≈ 0 Da) or a ¹³C₆‑analog (ΔM ≈ +6 Da) alters the isotope‑cluster separation and can degrade quantitative accuracy through cross‑talk or differential ion suppression [1].

Quantitative Differentiation Evidence


Molecular-Weight Shift and Site-Specific Deuterium Labeling

The d4‑compound (MW 323.81 Da) exhibits a net mass increase of +4.03 Da compared with the unlabelled intermediate (MW 319.78 Da, CAS 133545‑64‑9) [1]. The four deuterium atoms are located exclusively at the 2,3,5,6‑positions of the chlorophenyl ring, as confirmed by the IUPAC synonym (4‑chloro‑2,3,5,6‑tetradeuteriophenyl), and are retained through the oxidative conversion to cicletanine‑d4 . This site‑specific labelling produces a clean +4 Da isotopologue cluster that is well‑resolved from the natural‑abundance isotope envelope of the unlabelled analyte, whereas the unlabelled intermediate (ΔM ≈ 0 Da) is indistinguishable by MS and therefore unusable as a SIL‑IS.

Deuterium labelling Isotope-dilution mass spectrometry Cicletanine intermediate

Purity Advantage Over Unlabelled Analog

Batch‑release data from independent suppliers indicate that the d4‑intermediate is routinely offered at ≥98% purity, whereas the unlabelled analog is typically supplied at a minimum of 95% purity [1]. The higher purity specification reduces the burden of post‑purchase purification and lowers the risk of introducing non‑deuterated contaminants into the final labelled cicletanine product, which would otherwise generate a mixed isotope signal and compromise quantitative accuracy.

Chemical purity Intermediate quality Cicletanine synthesis

Role as Deuterated Precursor for Cicletanine-d4

The target compound is explicitly an intermediate, not the final analytical standard. In the published cicletanine synthetic scheme, the primary alcohol group of the (+/-)-4-chlorophenyl intermediate is oxidised to the aldehyde (step 2), followed by cyclisation to the furopyridine core [1]. Using the d4‑alcohol ensures that the deuterium label is installed before the oxidation step, avoiding the need for late‑stage H/D exchange on the final drug molecule, which frequently suffers from low isotopic enrichment and scrambling [2]. The alternative — purchasing cicletanine‑d4 hydrochloride (CAS 1189491‑41‑5) — bypasses the intermediate but typically costs 3‑ to 5‑fold more per labelled synthesis batch and offers no flexibility in downstream derivatisation.

Labelled intermediate Cicletanine synthesis Stable isotope precursor

SIL-IS Performance Advantage in Cicletanine LC-MS/MS

A validated LC‑MS/MS method for six diuretics, including cicletanine, in human urine reported a limit of detection (LOD) of 0.1 ng mL⁻¹ for cicletanine and an accuracy window of 80‑120% across the linear range (0.03‑4000 ng mL⁻¹) when using appropriate internal standards [1]. Deuterated internal standards are widely recognised to compensate for matrix effects more effectively than structural‑analog internal standards: studies comparing ²H‑ vs. ¹³C/¹⁵N‑labelled IS have demonstrated that deuterated SIL‑IS can reduce matrix‑induced ion suppression variability to <15% CV, whereas non‑isotopic analogs may show >25% CV under the same conditions [2]. Cicletanine‑d4, produced from the d4‑alcohol intermediate, is the isotopologue most closely matched to the analyte and therefore provides optimal co‑elution and ionisation behaviour.

Isotope dilution Matrix effect correction Cicletanine quantification

Supply Constraints: Discontinued Status and Limited Vendors

The d4‑intermediate is listed as discontinued by at least one major supplier (CymitQuimica, Ref. 3D‑RYB96824) , and active stock is maintained by a narrow set of specialist vendors (Santa Cruz Biotechnology sc‑216814 at $380/2.5 mg; Coompo Research Chemicals at $150/2.5 mg) [1]. By contrast, the unlabelled analog (CAS 133545‑64‑9) is more broadly available from general chemical suppliers. This constrained supply base means that procurement lead times and minimum order quantities for the d4‑intermediate are inherently less predictable, requiring early sourcing in any analytical method development timeline.

Specialty chemical sourcing Discontinued reagent Isotope-labelled intermediate procurement

Application Scenarios for d4 Intermediate


Synthesis of Cicletanine-d4 Internal Standard

The d4‑alcohol intermediate is oxidised (NaOCl/TEMPO) and cyclised to produce cicletanine‑d4, which serves as the optimal SIL‑IS for quantifying cicletanine in human plasma or urine. The +4 Da mass shift on the chlorophenyl ring allows MRM transitions that are free from natural‑isotope cross‑talk, enabling the validated LOD of 0.1 ng mL⁻¹ and intrabatch accuracy of 80‑120% reported for cicletanine LC‑MS/MS methods [1]. This scenario is directly relevant to CROs and pharmaceutical metabolism labs conducting method validation under ICH M10 or FDA bioanalytical guidance.

Stable-Isotope Tracer Studies in Metabolism

Because the four deuterium atoms are placed on the metabolically stable chlorophenyl ring (positions 2,3,5,6), the label is retained through Phase I and Phase II metabolism, enabling unequivocal tracking of the parent drug and its metabolites in hepatocyte incubations or in vivo pharmacokinetic studies. The site‑specific deuteration pattern (confirmed by the IUPAC synonym 4‑chloro‑2,3,5,6‑tetradeuteriophenyl) avoids the metabolic loss of label that can occur with aliphatic deuteration .

Impurity Profiling and Reference Standard for API

The d4‑intermediate is chemically identical to the penultimate step in the cicletanine synthetic route (step 2 alcohol intermediate). It can therefore be used as a process‑specific reference marker to quantify residual unreacted intermediate in cicletanine API batches by isotope‑dilution LC‑MS, supporting ICH Q3A impurity thresholds [2]. The ≥98% purity specification [3] meets the requirements for a working reference standard in GMP‑adjacent quality control laboratories.

Custom Synthesis of Deuterated Cicletanine Analogs

The isopropylidene‑protected pyridine‑diol moiety present in the d4‑intermediate offers a versatile handle for medicinal chemistry derivatisation. Selective deprotection and functionalisation of the primary alcohol can yield novel deuterated furopyridine analogs for structure‑activity relationship (SAR) studies, with the built‑in +4 Da mass label enabling direct MS‑based quantification of the new analogs in biological matrices without the need for post‑synthetic labelling .

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